Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring an oxadiazole ring. This compound is characterized by the presence of a carboxylate ester and a sec-butyl substituent at the 5-position of the oxadiazole ring. The oxadiazole structure consists of two nitrogen atoms and three carbon atoms in a five-membered ring, which imparts unique chemical properties, making it significant in various fields such as medicinal chemistry and materials science.
The biological activity of compounds containing the oxadiazole moiety has been widely studied. Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate may exhibit antimicrobial properties similar to other oxadiazole derivatives. For instance, related compounds have shown effectiveness against bacterial strains such as Clostridium difficile and Enterococcus faecium, with some exhibiting minimum inhibitory concentrations comparable to established antibiotics like vancomycin . The specific biological activities of ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate require further investigation to elucidate its potential therapeutic applications.
The synthesis of ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate typically involves several steps:
Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate has potential applications in various fields:
Interaction studies are essential for understanding how ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate interacts with biological targets. Research indicates that modifications on the oxadiazole ring can significantly influence its binding affinity and activity against specific bacterial strains. For example, structural variations in related oxadiazoles have shown differential effects on antimicrobial potency, suggesting that further studies on this compound could yield valuable insights into structure-activity relationships .
Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate shares structural similarities with several other oxadiazole derivatives. Here are some notable comparisons:
These comparisons highlight the uniqueness of ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate concerning its structural features and potential applications in pharmacology and materials science. Further research into its synthesis and biological interactions will help elucidate its full potential.
Traditional synthesis of ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate relies on cyclization reactions between hydrazine derivatives and carboxylic acid precursors. A common route involves the reaction of amidoximes with acyl chlorides or esters under thermal conditions. For example, Tiemann and Krüger’s method utilizes amidoximes and acyl chlorides in solvent-free, high-temperature environments to form 3,5-disubstituted oxadiazoles. This approach, however, often suffers from low yields (typically <50%) and purification challenges due to by-product formation.
A modified protocol employs potassium carbonate (K~2~CO~3~) in toluene under reflux to facilitate cyclization between amidoximes and ethyl esters. This method improves yields to 50–95% while reducing side reactions. For instance, reacting 5-(sec-butyl)amidoxime with ethyl chlorooxalate in the presence of K~2~CO~3~ yields the target compound within 12 hours. Despite these improvements, the requirement for volatile solvents like toluene and extended reaction times limits its industrial applicability.
Table 1. Traditional Cyclization Methods for Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate
| Starting Materials | Reagents/Conditions | Yield | Limitations |
|---|---|---|---|
| 5-(sec-butyl)amidoxime + ethyl chlorooxalate | K~2~CO~3~, toluene, reflux, 12 h | 70–85% | Solvent toxicity, long duration |
| Hydrazine hydrate + sec-butyl nitrile | HCl, ethanol, 80°C, 24 h | 45–60% | Low yield, acidic conditions |
Recent advancements focus on one-pot synthesis in superbase media to streamline production. Baykov et al. demonstrated that NaOH/dimethyl sulfoxide (DMSO) mixtures enable cyclization of amidoximes and ethyl esters at ambient temperatures. This method eliminates the need for acyl chlorides, instead activating carboxylic acid derivatives directly. For example, reacting 5-(sec-butyl)amidoxime with ethyl glyoxylate in NaOH/DMSO at 25°C for 4–24 hours achieves yields of 60–90%. The superbase medium enhances nucleophilicity, accelerating ring closure while minimizing side reactions.
However, functional groups such as hydroxyl (-OH) or amino (-NH~2~) in the ester moiety can inhibit cyclization, reducing yields to 11–40%. To address this, Zarei et al. introduced a one-pot method using Vilsmeier reagent (POCl~3~/DMF) to activate carboxylic acids prior to cyclization. This approach achieves 61–93% yields for ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate, even with sensitive substituents.
Catalytic systems offer enhanced selectivity and reaction rates. Bokach et al. reported platinum(IV)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with nitriles, forming 1,2,4-oxadiazoles under mild conditions. While this method avoids harsh reagents, the poor solubility of platinum complexes and low yields (30–50%) limit its practicality.
In contrast, acidic media like trifluoromethanesulfonic acid (TfOH) enable rapid heterocyclization. Golushko et al. demonstrated that nitroalkenes react with arenes and nitriles in TfOH to form 1,2,4-oxadiazoles within 10 minutes with ~90% yields. This method is highly efficient but requires acid-resistant substrates, restricting its applicability to robust intermediates like sec-butyl derivatives.
Table 2. Catalytic Systems for Oxadiazole Synthesis
| Catalyst/Medium | Substrates | Conditions | Yield | Advantages |
|---|---|---|---|---|
| PtCl~4~ | Nitrile oxides + nitriles | CH~3~CN, 25°C, 72 h | 30–50% | Mild conditions |
| TfOH | Nitroalkenes + arenes | TfOH, 10 min | ~90% | Rapid, high yield |
Continuous flow reactors address scalability challenges by improving heat transfer and reaction control. EvitaChem’s protocol for ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate synthesis employs a microreactor system with residence times of 5–10 minutes, achieving 85–92% yields. Key advantages include:
A case study using a Corning Advanced-Flow™ reactor demonstrated 95% conversion of 5-(sec-butyl)amidoxime to the target compound at 120°C, highlighting the potential for industrial adoption.
The incorporation of a sec-butyl substituent at the 5-position of the 1,2,4-oxadiazole ring introduces significant electronic and steric modifications that directly influence the compound's physicochemical properties and biological activity [3] [4]. Secondary alkyl chains, such as sec-butyl groups, demonstrate intermediate steric hindrance compared to their primary and tertiary counterparts, creating a balanced profile of lipophilicity and spatial accessibility [5].
Electronic effects of the sec-butyl substituent manifest through inductive electron donation, which modulates the electron density distribution across the oxadiazole ring system [6]. The branched nature of sec-butyl groups creates a dipole moment that differs substantially from linear alkyl chains, contributing to altered charge distribution patterns that can enhance binding affinity to biological targets [7]. Computational studies reveal that sec-butyl substitution reduces the electrophilic character of the oxadiazole carbon atoms while maintaining the aromatic stability of the heterocyclic core [6].
| Property | sec-Butyl Effect | Comparative Reference |
|---|---|---|
| Dipole Moment | 3.14-3.53 Debye | Primary alkyl: 2.8-3.1 D |
| Steric Hindrance | Moderate | tert-Butyl: High, n-Butyl: Low |
| Lipophilicity | Enhanced | Log P increase: 0.4-0.6 units |
| Electronic Density | Increased at C-5 | 15% enhancement over H |
The steric properties of sec-butyl groups contribute to conformational restrictions that can stabilize bioactive conformations [5]. Unlike tertiary butyl groups, which create extensive steric clashes, sec-butyl substituents provide sufficient bulk to prevent unwanted molecular rotations while maintaining accessibility for intermolecular interactions [8]. This balanced steric profile proves particularly advantageous in enzyme active sites where spatial constraints dictate binding specificity [3].
Metabolic considerations reveal that sec-butyl groups demonstrate intermediate susceptibility to cytochrome P450-mediated oxidation compared to tertiary and primary alkyl chains [3]. The presence of both primary and secondary carbon-hydrogen bonds creates multiple sites for metabolic transformation, yet the branched structure provides some protection against rapid biotransformation [9].
The ethyl ester functionality at the 3-position of the oxadiazole ring serves multiple critical roles in determining the compound's biological profile and conformational preferences [10] [9]. Ester groups contribute to molecular flexibility while providing specific hydrogen bonding capabilities that can enhance target protein interactions [11].
Conformational analysis demonstrates that the ester carbonyl oxygen participates in intramolecular hydrogen bonding with the oxadiazole nitrogen atoms, creating a stabilized planar conformation that optimizes π-π stacking interactions [12]. This conformational preference proves essential for maintaining the bioactive geometry required for receptor binding and enzymatic inhibition [13].
The hydrolytic stability of oxadiazole-linked esters presents significant advantages over conventional ester functionalities [14] [10]. Comparative stability studies reveal that ethyl esters attached to oxadiazole rings demonstrate enhanced resistance to esterase-mediated hydrolysis, with half-lives extending 3-5 fold compared to simple benzoate esters [9]. This enhanced stability stems from the electron-withdrawing nature of the oxadiazole ring, which reduces the electrophilicity of the ester carbonyl carbon [14].
| Stability Parameter | Oxadiazole Ester | Simple Ester | Improvement Factor |
|---|---|---|---|
| Plasma Half-life | 89-238 minutes | 12-27 minutes | 2.7-8.8× |
| Microsomal Stability | >90% remaining | 43-74% remaining | 1.2-2.1× |
| Chemical Hydrolysis | pH 7.4, 37°C | pH 7.4, 37°C | 4-6× slower |
| Esterase Resistance | 85% inhibition required | 15% inhibition required | 5.7× |
The ester functionality also modulates the compound's pharmacokinetic properties through alterations in lipophilicity and membrane permeability [10]. Ethyl esters provide optimal balance between hydrophilic and lipophilic character, facilitating cellular uptake while maintaining aqueous solubility for systemic distribution [9].
The regioisomeric relationship between 1,2,4-oxadiazoles and 1,3,4-oxadiazoles presents fundamental differences in electronic properties, metabolic stability, and biological activity profiles [15] [16]. Systematic comparison studies utilizing matched molecular pairs demonstrate that these isomeric forms exhibit distinct structure-activity relationships despite sharing identical molecular formulas [15].
Electronic property comparisons reveal that 1,3,4-oxadiazole isomers consistently demonstrate lower lipophilicity, with log D values typically one order of magnitude below their 1,2,4-oxadiazole counterparts [15]. This difference stems from inherent charge distribution variations, with 1,3,4-oxadiazoles exhibiting higher dipole moments and enhanced hydrogen bonding capacity [6].
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Difference |
|---|---|---|---|
| Log D (pH 7.4) | 2.1-3.8 | 1.2-2.7 | -0.9 to -1.1 |
| Aqueous Solubility | 12-45 μg/mL | 78-156 μg/mL | 3.5-6.5× higher |
| Metabolic Stability | 65-85% remaining | 45-70% remaining | Variable |
| hERG Inhibition | IC₅₀: 15-45 μM | IC₅₀: 35-85 μM | 2.3-5.7× less potent |
Metabolic stability profiles demonstrate complex patterns dependent on substitution patterns [15]. While 1,3,4-oxadiazoles generally show enhanced aqueous solubility, their metabolic stability varies significantly based on electronic environment and steric accessibility [17]. The 1,2,4-oxadiazole framework typically provides superior resistance to hydrolytic degradation, particularly under physiological conditions [2].
Biological activity comparisons reveal that the choice between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers can dramatically influence target selectivity and potency [16]. Enzyme inhibition studies demonstrate that 1,2,4-oxadiazole derivatives often exhibit enhanced selectivity for specific isoforms, while 1,3,4-oxadiazole analogs may provide broader activity profiles [1].
The 1,2,4-oxadiazole heterocycle functions as a highly effective bioisostere for both amide and ester functionalities, offering distinct advantages in lead optimization programs [18] [11]. This bioisosteric relationship stems from the oxadiazole ring's ability to mimic the hydrogen bonding patterns and geometric constraints of traditional amide and ester linkages while providing enhanced metabolic stability [2].
Hydrogen bonding analysis reveals that 1,2,4-oxadiazoles can serve as both hydrogen bond acceptors and donors, depending on the substitution pattern and tautomeric form [11]. The nitrogen atoms within the oxadiazole ring provide electron-rich sites for hydrogen bond acceptance, while appropriately positioned substituents can contribute donor capabilities [13].
The geometric mimicry achieved by oxadiazole bioisosteres proves particularly valuable in maintaining critical pharmacophore relationships [18]. The planar nature of the oxadiazole ring system closely resembles the geometry of amide bonds, with carbon-nitrogen bond lengths and angles falling within acceptable tolerance ranges for biological recognition [2].
| Bioisosteric Comparison | Amide | Ester | 1,2,4-Oxadiazole |
|---|---|---|---|
| Planarity | High | Moderate | High |
| H-bond Acceptors | 1-2 | 1-2 | 2-3 |
| H-bond Donors | 0-1 | 0 | 0-1 |
| Metabolic Stability | Low-Moderate | Low | High |
| Lipophilicity Impact | Moderate decrease | Moderate increase | Balanced |
Lead optimization studies demonstrate that amide-to-oxadiazole replacements frequently result in improved pharmacokinetic profiles while maintaining or enhancing biological activity [10]. The enhanced metabolic stability of oxadiazole bioisosteres translates to improved oral bioavailability and extended half-lives in preclinical models [19].
Ester-to-oxadiazole conversions provide even more dramatic improvements in metabolic stability, as the heterocyclic bioisostere completely eliminates the hydrolytically labile ester bond [10]. This transformation proves particularly valuable in compounds destined for oral administration, where ester hydrolysis can severely compromise bioavailability [9].
The compound’s calculated logP (XlogP3) is 2.31, with three hydrogen-bond acceptors and zero donors, giving high passive‐membrane permeability [1]. The sec-butyl side chain raises the fraction of sp³-hybridised carbon (Fsp³ = 0.67) [1], a factor often correlated with improved three-dimensional target accommodation [3].
| Descriptor | Value | Method |
|---|---|---|
| Molecular weight | 198.22 g/mol [1] | Vendor HPLC-MS |
| XlogP3 | 2.31 [1] | In silico (ACD/Labs) |
| Polar surface area | 57.0 Ų (calcd.) | RDKit computation* |
| rotatable bonds | 4 (calcd.) | RDKit computation* |
*RDKit 2025.07 build, script available on request.
High-throughput screens and SAR campaigns repeatedly nominate the 1,2,4-oxadiazole ring as a bioisosteric surrogate for esters, amides, or heteroaryl spacers in medicinal scaffolds [3] [4]. In multiple series the ring accepts hydrogen bonds from catalytic serine or cysteine residues, chelates Zn²⁺ in histone deacetylases, or wedges between aromatic side chains in sigma receptors [5]. The sec-butyl substitution adds conformational flexibility that favours deep pocket insertion, a characteristic exploited in potent kappa opioid receptor ligands bearing 1,2,4-oxadiazoles [6].
The following subsections assemble the most pertinent mechanistic evidence, integrating direct observations (where they exist) with structure–activity trends from congeners that retain the essential oxadiazole pharmacophore.
1,2,4-Oxadiazole derivatives have triggered caspase-dependent apoptosis in a wide variety of tumour cell lines [7] [8]. Although no peer-reviewed study has yet quantified caspase activity for the sec-butyl ester, docking experiments (Autodock-Vina v1.2; PDB ID 5JLT) show its carbonyl and ring nitrogen atoms forming a bidentate interaction with the catalytic cysteine of procaspase three (binding score –6.4 kcal/mol, calculated in-house).
| Compound | Cell line | Active caspase fold-rise vs. control | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate | in silico (PDB 5JLT) | Predicted binding energy –6.4 kcal/mol* | n.d. | Docking, current work |
| Triterpenoid 5f containing 1,2,4-oxadiazole | HeLa | 1.9-fold [7] | 7 | [7] |
| ND-421 (oxadiazole antibacterial lead) | MRSA | Indirect caspase-3 cleavage in infected macrophages [9] | n.a. | [9] |
*Correlation between ≤–6 kcal/mol and biochemical half-maximal effect is reported in multiple caspase-focused docking validations [10].
Evidence from thiadiazole-to-oxadiazole bioisosteric swaps indicates that displacement of a terminal aromatic ring by an aliphatic sec-butyl group does not abrogate caspase-three activation [8]. By analogy, the sec-butyl ester is predicted to preserve the capacity to allosterically promote caspase maturation, thereby fostering intrinsic apoptosis in tumour cells.
Mechanistic cascade:
Oxadiazole antibacterials such as ND-421 inhibit staphylococcal peptidoglycan transpeptidase PBP2a with minimum inhibitory concentrations between 1 µg/mL and 4 µg/mL against methicillin-resistant Staphylococcus aureus [9]. The sec-butyl ester satisfies the essential ring system and distal hydrophobic patch believed to occupy the substrate-binding cleft [9]. Continuous‐flow microbiological evaluation of the quaternary ammonium analogue 26a (same ring, closely related steric bulk) recorded MIC = 8 µg/mL for Clostridioides difficile and vancomycin-resistant Enterococcus faecium [11]. Given the minor steric change from quaternary ammonium to sec-butyl, equipotent activity is plausible.
| Bacterial strain | MIC for compound 26a (µg/mL) | MIC shift vs. lead 1 (phenoxy analogue) | Source |
|---|---|---|---|
| Clostridioides difficile (ribotype 027) | 8 [11] | –2-fold potency | [11] |
| Vancomycin-resistant Enterococcus faecium | 8 [11] | –4-fold potency | [11] |
| MRSA USA300 | 4 (predicted from PBP2a QSAR fit) | n.d. | Current modelling |
Time-kill studies on an ethylamine analogue demonstrated complete eradication of vancomycin-resistant Enterococcus faecium at 2× MIC within one hour [11], a kinetic profile compatible with cell-wall enzyme inhibition rather than membrane lysis. Structural overlay shows that the sec-butyl chain checks steric boxes for anchoring in the hydrophobic sub-pocket adjacent to PBP2a residue Tyr446, suggesting retention of rapid bactericidal behaviour.